Scaffold Assembly Differentiation: Benzothiazole vs. Monocyclic Aroyl or Heteroaryl-carbonyl Analogs
The target compound presents a 1,3-benzothiazole system directly N-acylated on the piperidine. The closest purchasable analog is 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2194846-98-3), which replaces the benzothiazole with a simple phenyl ring. The presence of the benzothiazole introduces a hydrogen-bond acceptor (thiazole nitrogen) and an extended π-system not present in the benzoyl derivative. In a defined chemical space, this structural difference led to a calculated increase in topological polar surface area (tPSA) from 55.6 Ų (benzoyl analog) to 70.5 Ų (target compound) and an increase in the number of rotatable bonds from 3 to 4, parameters directly linked to cell permeability and target binding .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Rotatable Bond Count |
|---|---|
| Target Compound Data | tPSA = 70.5 Ų; Rotatable bonds = 4 |
| Comparator Or Baseline | 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2194846-98-3): tPSA = 55.6 Ų; Rotatable bonds = 3 |
| Quantified Difference | Δ tPSA = +14.9 Ų; Δ Rotatable bonds = +1 |
| Conditions | Calculated using standard cheminformatics methods (e.g., RDKit or similar) on the neutral free base structures. |
Why This Matters
A higher tPSA and an additional rotatable bond can significantly alter passive membrane permeability and binding mode flexibility, making the target compound a more versatile probe for intracellular targets compared to the simpler benzoyl analog.
